molecular formula C24H34N2O8 B14779392 Phthalimidinoglutarimide-C3-O-PEG4-OH

Phthalimidinoglutarimide-C3-O-PEG4-OH

Cat. No.: B14779392
M. Wt: 478.5 g/mol
InChI Key: WFEGFFFLTSUADV-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation (TPD) Modalities

The field of TPD is primarily characterized by two major therapeutic modalities: PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules designed to hijack the UPS to selectively degrade target proteins. wikipedia.org They consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov Phthalimidinoglutarimide-C3-O-PEG4-OH serves as a precursor to the E3 ligase ligand component in many PROTAC designs.

The mechanism of PROTACs is catalytic. wikipedia.org A single PROTAC molecule can induce the formation of a ternary complex between the POI and the E3 ligase. researchgate.netresearchgate.net This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. After the ubiquitinated protein is recognized and degraded by the proteasome, the PROTAC is released and can engage another target protein molecule, repeating the cycle. researchgate.netsygnaturediscovery.com This catalytic nature allows PROTACs to be effective at very low doses, potentially reducing off-target effects and toxicity. premierscience.comnih.gov This approach also opens up possibilities for targeting proteins previously considered "undruggable" because they lack a functional active site for traditional inhibitors to bind. wikipedia.orgsygnaturediscovery.com

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. crownbio.combiochempeg.com Unlike the rationally designed, two-headed structure of PROTACs, molecular glues are typically smaller, monovalent compounds whose degradation-inducing properties were often discovered serendipitously. crownbio.comresearchgate.net

The key mechanistic distinction lies in how they create the crucial protein-protein interaction. PROTACs act as a physical bridge, with distinct domains for binding each protein. emolecules.comnih.gov In contrast, a molecular glue binds to the E3 ligase (like Cereblon), inducing a conformational change on its surface. crownbio.comnih.gov This altered surface becomes a "neosurface" that can now recognize and bind to "neosubstrates"—proteins that the ligase would not normally target for degradation. emolecules.compromega.com The classic examples of molecular glues are the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, from which the phthalimidinoglutarimide core of the subject compound is derived. crownbio.comnih.gov

FeaturePROTACsMolecular Glues
StructureHeterobifunctional (POI ligand + Linker + E3 ligase ligand) nih.govMonovalent small molecule crownbio.com
MechanismActs as a bridge to physically link POI and E3 ligase researchgate.netInduces a neosurface on the E3 ligase to recruit a neosubstrate emolecules.com
DesignGenerally rational and modular design researchgate.netOften discovered through serendipity; rational design is an emerging field researchgate.netnih.gov
SizeLarger molecular weight biochempeg.comSmaller molecular weight, often with better pharmacokinetic properties biochempeg.com

Ubiquitin-Proteasome System (UPS) as the Foundational Mechanism for TPD

The UPS is a central cellular pathway responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins. mdpi.comannualreviews.org TPD technologies function by co-opting this natural system. wikipedia.org

The process of tagging a protein for degradation, known as ubiquitination, involves a three-step enzymatic cascade. mdpi.comthermofisher.com

Activation (E1): A ubiquitin-activating enzyme (E1) uses ATP to form a high-energy thioester bond with a ubiquitin molecule. nih.govquora.com This is the first and initiating step of the cascade. researchgate.net

Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a ubiquitin-conjugating enzyme (E2). quora.comresearchgate.net

Ligation (E3): A ubiquitin ligase (E3) acts as the substrate recognition component. researchgate.net It simultaneously binds to both the E2-ubiquitin complex and the specific target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein. nih.gov

There are over 600 different E3 ligases in humans, providing specificity to the degradation process. nih.govmdpi.com PROTACs and molecular glues exploit this specificity by directing the E3 ligase to a desired protein of interest. researchgate.net

EnzymeFunctionApproximate Number in Humans
E1 (Activating)Activates ubiquitin in an ATP-dependent manner nih.gov~2 mdpi.com
E2 (Conjugating)Receives activated ubiquitin from E1 researchgate.net~40 mdpi.com
E3 (Ligase)Recognizes the target protein and facilitates ubiquitin transfer from E2 researchgate.net>600 mdpi.com

The attachment of a single ubiquitin molecule (monoubiquitination) can serve various signaling roles, but for proteasomal degradation, a chain of at least four ubiquitin molecules (polyubiquitination) is typically required. pnas.org The K48-linked polyubiquitin (B1169507) chain is the most well-studied signal for degradation by the proteasome. mdpi.comnih.gov

The 26S proteasome is a large, multi-subunit protein complex that acts as the cell's primary protein degradation machinery. thermofisher.comnih.gov It recognizes, unfolds, and degrades polyubiquitinated proteins into small peptide fragments, while recycling the ubiquitin molecules. frontiersin.orgyoutube.com The regulatory particle of the proteasome identifies the polyubiquitin tag, and the core particle contains the proteolytic active sites that carry out the degradation. nih.govyoutube.com

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in TPD

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgrsc.org It gained prominence in the TPD field after being identified as the primary molecular target of thalidomide and its analogs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgnih.govnih.gov These molecules, now understood to be molecular glues, bind within a specific pocket on CRBN. nih.govresearchgate.net

The phthalimidinoglutarimide portion of this compound is designed to specifically engage this binding pocket on CRBN. researchgate.netresearchgate.net By incorporating this CRBN-binding motif, researchers can create PROTACs that recruit the CRL4^CRBN^ E3 ligase complex to a desired target protein for degradation. nih.govnih.gov The binding of IMiD-based ligands can modulate the conformation and substrate specificity of CRBN, enabling the degradation of proteins not typically targeted by this ligase. nih.govnih.gov This makes CRBN a versatile and powerful tool for developing novel protein degraders. nih.govbiorxiv.org

Structural Components of the CRL4CRBN Complex

The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are central to numerous cellular processes. nih.gov The CRL4CRBN complex is a multi-protein assembly that plays a crucial role in the mechanism of action for certain therapeutic agents and is a popular E3 ligase hijacked by PROTACs. nih.govgosset.ai The primary components of this complex are:

Cullin 4 (CUL4) : This protein acts as a scaffold, providing the structural backbone for the entire complex. nih.govgosset.ai

Regulator of Cullins-1 (ROC1) or RBX1 : As a RING finger domain protein, ROC1/RBX1 is responsible for recruiting the ubiquitin-conjugating enzyme (E2), which carries the activated ubiquitin molecule. nih.govgosset.ai

DNA Damage-Binding Protein 1 (DDB1) : This protein functions as an adaptor, linking the substrate receptor to the CUL4 scaffold. nih.govnih.gov

Cereblon (CRBN) : CRBN serves as the substrate receptor, the component that directly recognizes and binds to specific proteins destined for degradation. nih.govnih.govrsc.org The binding of certain small molecules, like thalidomide and its derivatives, to CRBN can alter its substrate specificity. nih.govrsc.org

Core Components of the CRL4CRBN E3 Ligase Complex
ComponentPrimary Function
Cullin 4 (CUL4)Scaffold protein providing structural framework. nih.gov
ROC1/RBX1RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. nih.gov
DDB1Adaptor protein linking CRBN to the CUL4 scaffold. nih.govnih.gov
Cereblon (CRBN)Substrate receptor that binds to target proteins and can be modulated by small molecules. nih.govrsc.org

Historical Context of Thalidomide and its Derivatives as CRBN Binders

The story of thalidomide is one of the most infamous in pharmaceutical history, yet it laid the groundwork for modern targeted protein degradation. rsc.orgslideshare.netresearchgate.net

Initial Development and Disaster : Developed in the 1950s, thalidomide was marketed as a safe sedative and an effective treatment for morning sickness in pregnant women. wikipedia.org However, its use led to a global tragedy, causing severe birth defects, such as phocomelia, in thousands of children. wikipedia.org

Repurposing and Renewed Interest : Despite its teratogenic effects, research continued, revealing thalidomide's potent anti-inflammatory and anti-angiogenic properties. nih.gov This led to its repurposing for the treatment of complications of leprosy and, significantly, for multiple myeloma, a type of blood cancer. nih.govwikipedia.org The success of thalidomide spurred the development of more potent and specific derivatives, known as immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. nih.govrsc.org

Discovery of CRBN : For decades, the precise molecular mechanism of thalidomide remained a mystery. A major breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide. nih.govrsc.org It was discovered that thalidomide and its analogs bind directly to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. nih.govrsc.org This binding event alters the substrate specificity of the complex, causing it to recognize and degrade specific proteins (neosubstrates) that it would not normally target, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This discovery was pivotal, as it explained both the therapeutic anti-cancer effects and the devastating teratogenic side effects of the drug. rsc.orgresearchgate.net The elucidation of this mechanism transformed the understanding of these drugs from simple inhibitors to "molecular glues" that induce the degradation of specific proteins, paving the way for the rational design of protein degraders. rsc.org

Overview of this compound within PROTAC Architecture

PROTACs are heterobifunctional molecules comprised of three distinct parts: a ligand for a target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. nih.govprecisepeg.com The rational design of each component is critical to the efficacy of the final PROTAC molecule. This compound serves as a foundational building block in the construction of CRBN-recruiting PROTACs. tenovapharma.com It provides two of the three necessary components in a single, ready-to-use chemical entity. tenovapharma.com

Identification as an E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation

This compound is classified as an E3 ligase ligand-linker conjugate. jenkemusa.commedchemexpress.com This means it is a molecule where the E3 ligase-binding moiety (the phthalimidinoglutarimide portion) is already covalently attached to a linker (the -C3-O-PEG4-OH chain). tenovapharma.com The terminal hydroxyl (-OH) group on the linker serves as a reactive handle, allowing for straightforward chemical conjugation to a ligand designed to bind a specific protein of interest. tenovapharma.comtenovapharma.com This modular approach significantly accelerates the discovery and synthesis of new PROTACs, as researchers can couple various target-protein binders to this standardized CRBN-recruiting fragment to generate a library of potential protein degraders. nih.govnih.gov

Constituent Moieties: Phthalimidinoglutarimide as the CRBN Ligand and PEG4-OH as the Linker Component

The structure of this compound can be deconstructed into two functionally critical parts:

Phthalimidinoglutarimide (CRBN Ligand) : This moiety is a derivative of thalidomide. researchgate.netresearchgate.net It contains the essential glutarimide (B196013) and phthalimide (B116566) rings that are responsible for binding to a specific tri-tryptophan pocket within the CRBN protein. nih.govrsc.orgwikipedia.org By incorporating this structure, the resulting PROTAC can effectively hijack the CRL4CRBN E3 ligase complex and recruit it to the desired protein target. researchgate.netnih.gov

PEG4-OH (Linker Component) : The linker is a crucial element that connects the CRBN ligand to the target protein ligand. precisepeg.com The "-C3-O-PEG4-OH" portion of the molecule represents this linker. It consists of a short alkyl chain (C3) followed by a tetraethylene glycol (PEG4) spacer, terminating in a hydroxyl group (-OH). tenovapharma.com PEG linkers are very commonly used in PROTAC design for several reasons: biochempeg.combroadpharm.com

Flexibility and Length : The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com The PEG4 unit provides a specific length and degree of conformational freedom. biochempeg.com

Synthetic Handle : The terminal hydroxyl (-OH) group provides a convenient attachment point for the target protein ligand through various chemical reactions. tenovapharma.comtenovapharma.com

Analysis of Constituent Moieties
MoietyChemical BasisFunction within PROTAC
PhthalimidinoglutarimideThalidomide derivative researchgate.netresearchgate.netBinds to the CRBN substrate receptor of the CRL4CRBN E3 ligase. nih.govresearchgate.net
-C3-O-PEG4-OHAlkyl chain and Polyethylene (B3416737) Glycol (PEG) tenovapharma.comConnects the CRBN ligand to the target protein ligand; enhances solubility and provides optimal spacing/flexibility. precisepeg.combiochempeg.com

Properties

Molecular Formula

C24H34N2O8

Molecular Weight

478.5 g/mol

IUPAC Name

3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C24H34N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,2,4,6-17H2,(H,25,28,29)

InChI Key

WFEGFFFLTSUADV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCO

Origin of Product

United States

Phthalimidinoglutarimide Moiety As a Cereblon Crbn Ligand

Structural Basis of CRBN Binding by Phthalimidinoglutarimide and its Analogues

The high-affinity binding of the phthalimidinoglutarimide scaffold to CRBN is a result of a series of specific and well-defined molecular interactions. X-ray crystallography studies have provided detailed insights into how this chemical moiety is recognized and accommodated by the CRBN protein.

The glutarimide (B196013) ring of the phthalimidinoglutarimide moiety is essential for its binding to CRBN. researchgate.net It inserts into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket" or "aromatic cage," which is lined by three conserved tryptophan residues. rscf.runih.gov Within this pocket, the glutarimide ring forms crucial hydrogen bonds that anchor the molecule in place. Specifically, the imide group of the glutarimide can act as both a hydrogen bond donor and acceptor, forming key interactions with the surrounding amino acid residues of CRBN. researchgate.netresearchgate.net These hydrogen bonds, in conjunction with the hydrophobic and π-π stacking interactions between the glutarimide and the tryptophan residues, are the primary determinants of the binding affinity. rscf.ru The conformation of the glutarimide ring is also important, with a relaxed six-membered ring conformation being favorable for binding. researchgate.net

Advancements in Non-Phthalimide CRBN Binders and their Implications for Phthalimidinoglutarimide Research

The success of phthalimidinoglutarimide-based CRBN ligands has spurred the development of novel, non-phthalimide binders. These efforts aim to expand the chemical space of CRBN ligands, potentially offering improved properties such as enhanced stability, different neosubstrate selectivity, or novel intellectual property. rscf.rubohrium.com For instance, phenyl-glutarimide analogues have been developed as alternative CRBN binders with improved chemical stability. nih.gov The exploration of these new scaffolds provides valuable insights into the key pharmacophoric features required for CRBN binding. By comparing the binding modes and biological activities of these non-phthalimide ligands with the well-characterized phthalimidinoglutarimide-based binders, researchers can gain a deeper understanding of the molecular determinants of CRBN engagement and neosubstrate recruitment. This knowledge, in turn, can inform the future design of even more potent and selective CRBN-based therapeutics.

Chemical Stability Considerations in Novel CRBN Ligand Design

A primary limitation of CRBN ligands based on the phthalimidinoglutarimide scaffold, such as thalidomide (B1683933) and its derivatives, is their inherent chemical instability. nih.govnih.gov These molecules are susceptible to degradation under physiological conditions, which can impact their efficacy and pharmacokinetic properties when incorporated into larger molecules like PROTACs. acs.orgnih.gov The main pathways of degradation are hydrolysis and epimerization.

Hydrolysis: The glutarimide and phthalimide (B116566) rings contain multiple amide bonds that are prone to non-enzymatic hydrolysis at physiological pH. researchgate.netresearchgate.net This process can lead to the opening of one or both rings, generating multiple degradation by-products. researchgate.netusuhs.edu Thalidomide, for instance, hydrolyzes rapidly in aqueous environments, with a reported half-life of 5 to 12 hours. researchgate.net This instability is a critical consideration, as the intact glutarimide ring is crucial for effective binding to the CRBN active site. mdpi.com The hydrolysis of the phthalimide ring is also a major degradation pathway for IMiDs in human plasma. nih.gov

Summary of Chemical Stability Issues in Glutarimide-Based CRBN Ligands
Instability FactorDescriptionAffected MoietyConsequenceReference
HydrolysisCleavage of amide bonds in the imide rings under physiological pH.Glutarimide and Phthalimide RingsRing-opening leads to loss of the necessary conformation for CRBN binding, resulting in inactive metabolites. acs.orgnih.govresearchgate.netresearchgate.net
Epimerization/RacemizationSpontaneous inversion of the chiral center on the glutarimide ring.Glutarimide Ring (C3 position)Reduced binding affinity and overall efficacy due to the formation of less active stereoisomers. scispace.com

These stability concerns have driven the scientific community to seek modifications and alternative structures that retain CRBN binding while offering improved chemical resilience. acs.orgnih.gov

Exploration of Alternative Scaffolds for Enhanced CRBN Recruitment

To overcome the limitations associated with the traditional phthalimidinoglutarimide core, researchers have developed several novel scaffolds with improved properties. acs.org The primary goals of these efforts are to enhance chemical stability, improve ligand efficiency, and potentially alter the selectivity profile for recruited neosubstrate proteins. acs.orgnih.gov

Phenyl Glutarimides: One of the earliest and most direct modifications was the replacement of the phthalimide ring system with a simpler phenyl group. acs.org Phenyl glutarimides have been shown to retain strong affinity for CRBN while exhibiting significantly improved chemical stability compared to their phthalimide-based predecessors. acs.orgnih.gov This modification simplifies the structure while preserving the essential glutarimide binding motif.

Benzamide (B126) Derivatives: More advanced scaffolds have been designed to mimic the interactions of natural CRBN-binding proteins. acs.org Conformationally locked benzamide derivatives have emerged as potent non-phthalimide CRBN binders. nih.govscispace.com These compounds demonstrate enhanced chemical stability and can be optimized to have favorable selectivity profiles, reducing the recruitment of undesired neosubstrate proteins often associated with IMiDs. acs.orgnih.gov

Heterocyclic Scaffolds: Further exploration has led to the development of ligands that modify the glutarimide ring itself.

Phenyl Dihydrouracil (B119008) Derivatives: In this class of compounds, a carbon atom in the glutarimide ring is replaced with a nitrogen atom, creating a dihydrouracil core. acs.orgscispace.com This fundamental change effectively prevents racemization at the chiral center and also confers improved resistance to hydrolytic degradation. scispace.com

Minimal Uracil Scaffolds: Simplification of the phthalimide portion has also been explored, leading to minimal uracil-based recruiters that maintain the ability to engage CRBN. acs.org

Glutamine-Based Prodegraders: An innovative approach involves using uncyclized glutamine analogs as precursors to the active glutarimide ligand. digitellinc.comcncb.ac.cn These "prodegraders" are designed to cyclize in cellulo to form the glutarimide ring, thereby activating the CRBN-recruiting moiety. digitellinc.com This strategy allows for tunable degradation kinetics based on the rate of cyclization and provides a novel conjugation point for applications like antibody-drug conjugates. cncb.ac.cn

Comparison of Alternative CRBN Ligand Scaffolds
Scaffold TypeKey Structural FeaturePrimary Advantage(s)Reference
Phenyl GlutarimidesPhthalimide ring replaced by a phenyl ring.Improved chemical stability against hydrolysis while retaining CRBN affinity. acs.orgnih.gov
Benzamide DerivativesConformationally restricted, non-phthalimide structures.Enhanced chemical stability and potential for improved neosubstrate selectivity. acs.orgnih.govscispace.com
Phenyl Dihydrouracil DerivativesReplacement of a carbon with nitrogen in the glutarimide ring.Eliminates racemization and improves resistance to hydrolysis. acs.orgscispace.com
Glutamine-Based ProdegradersUncyclized glutamine analog that forms the glutarimide ring intracellularly.Tunable activation kinetics; provides a novel conjugation handle. digitellinc.comcncb.ac.cn

The development of these diverse scaffolds marks a significant evolution in the field of targeted protein degradation, offering a toolkit of CRBN recruiters with tailored properties to overcome the challenges of first-generation ligands. nih.govbohrium.com

Polyethylene Glycol Peg Linker Design and Its Influence in Phthalimidinoglutarimide C3 O Peg4 Oh

Fundamental Principles of PEG Linker Chemistry in Bioconjugation and Chemical Biology

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units, which have become indispensable tools in drug delivery, bioconjugation, and chemical biology. chempep.com Their widespread use stems from a unique combination of properties, including high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comprecisepeg.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic radius, which in turn reduces renal clearance and extends circulation time. chempep.com

Monodisperse versus Polydisperse PEG Linkers and their PDI Considerations

PEG linkers can be classified based on their molecular weight distribution into two main categories: monodisperse and polydisperse. chempep.combroadpharm.com

Polydisperse PEGs are mixtures of polymer chains with varying lengths, characterized by an average molecular weight. broadpharm.combiochempeg.com Their heterogeneity is quantified by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight. A higher PDI value indicates a broader distribution of molecular weights. While widely used in first-generation PEGylated drugs, the lack of a precise structure in polydisperse PEGs can lead to heterogeneity in the final conjugate, complicating analysis and potentially affecting biological activity. biochempeg.combiochempeg.com

Monodisperse PEGs , in contrast, are single molecular entities with a precisely defined number of ethylene glycol units and, consequently, a single molecular weight (PDI = 1). broadpharm.combiochempeg.com This structural homogeneity is highly advantageous in the development of precisely engineered molecules like PROTACs. The use of monodisperse PEGs, such as the PEG4 unit in Phthalimidinoglutarimide-C3-O-PEG4-OH, ensures that every molecule has the exact same linker length and composition. sigmaaldrich.com This uniformity is crucial for consistent biological activity and simplifies analytical characterization, which is beneficial for regulatory approval. biochempeg.comsigmaaldrich.com

Table 1: Comparison of Monodisperse and Polydisperse PEG Linkers
CharacteristicMonodisperse PEGPolydisperse PEG
Molecular WeightPrecise, single molecular weight broadpharm.combiochempeg.comAverage molecular weight with a distribution broadpharm.com
CompositionPure compound with a defined number of PEG units broadpharm.comMixture of polymer chains of varying lengths chempep.com
Polydispersity Index (PDI)PDI = 1 PDI > 1 biochempeg.com
Key AdvantageStructural homogeneity, analytical simplicity, consistent biological activity biochempeg.comsigmaaldrich.comLower cost, established use in older PEGylated drugs biochempeg.com
Application in PROTACsHighly preferred for precise linker length optimization sigmaaldrich.comLess suitable due to heterogeneity biochempeg.com

Diverse Functionalization Strategies for Reactive PEG Linkers

The utility of PEG linkers in chemical biology is greatly expanded by the ability to introduce a wide variety of reactive functional groups at their termini. axispharm.comtechnologynetworks.com This functionalization allows for the covalent attachment of the PEG linker to other molecules, such as the phthalimidinoglutarimide and the C3-OH components of the titular compound. The choice of reactive group depends on the available functional groups on the molecules to be conjugated (e.g., amines, thiols, carboxyls). adcreview.com

Common functionalization strategies include:

Amine-reactive PEGs: These often feature N-hydroxysuccinimidyl (NHS) esters, which react with primary amines under mild conditions to form stable amide bonds. thermofisher.cominterchim.fr

Thiol-reactive PEGs: Maleimide groups are frequently used to react specifically with sulfhydryl (thiol) groups, forming stable thioether bonds. precisepeg.comthermofisher.com

Carbonyl-reactive PEGs: Aldehyde or ketone-functionalized PEGs can react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. adcreview.cominterchim.fr

Click Chemistry Handles: PEGs functionalized with azides or alkynes are used in copper-catalyzed or strain-promoted cycloaddition reactions, offering high efficiency and orthogonality. axispharm.comadcreview.com

In this compound, the terminal hydroxyl group (-OH) on the PEG4 linker represents a versatile handle for further chemical modification or can play a role in modulating the compound's solubility and interactions.

Role of the PEG4-OH Linker in PROTAC Functionality

In the architecture of a PROTAC, the linker is a key determinant of biological activity. precisepeg.com It bridges the target-binding ligand (warhead) and the E3 ligase-recruiting ligand, and its properties directly govern the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex. axispharm.comprecisepeg.com The PEG4-OH linker in this compound provides specific attributes of length, flexibility, and hydrophilicity that are critical to its function.

Systematic Optimization of Linker Length for PROTAC Degradation Efficiency

The distance and relative orientation between the target protein and the E3 ligase, as dictated by the linker length, are paramount for efficient ubiquitination and subsequent degradation. rsc.org Numerous studies have demonstrated that there is an optimal linker length for any given PROTAC system. nih.gov

Too short: A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation. researchgate.net

Too long: An excessively long linker can lead to unproductive binding modes and increased conformational flexibility, which can entropically disfavor the formation of a stable and productive ternary complex. researchgate.netnih.gov

Systematic studies involving the variation of linker length, often by incrementally adding or removing alkyl or PEG units, have become a standard strategy in PROTAC optimization. nih.gov For example, Cyrus et al. found a significant effect of chain length on the efficacy of estrogen receptor (ER)-targeting PROTACs, identifying a 16-atom chain as optimal in their system. rsc.orgnih.gov The use of a defined PEG4 linker provides a precise length that can be systematically compared against shorter (e.g., PEG2, PEG3) or longer (e.g., PEG5, PEG6) versions to empirically determine the optimal distance for maximal degradation. nih.govexplorationpub.com

Influence of Linker Composition on Ternary Complex Formation and Stability

The composition also affects the stability of the ternary complex through direct interactions and by influencing protein-protein interactions between the target and the E3 ligase. acs.orgnih.gov In some cases, the linker is not a passive tether but actively participates in stabilizing the complex. For instance, the crystal structure of the PROTAC MZ1 in a ternary complex with its target BRD4 and the VHL E3 ligase revealed that the PEG linker made direct contact with amino acid residues on the surface of BRD4, contributing to the stability and high cooperativity of the complex. acs.orgnih.gov The oxygen atoms in the PEG backbone can act as hydrogen bond acceptors, providing potential interaction points that are absent in simple alkyl linkers. nih.gov These interactions can enhance the cooperativity of ternary complex formation, where the binding of one protein increases the affinity for the other, a feature considered beneficial for potent degradation. nih.govacs.org

Table 2: Influence of Linker Composition on PROTAC Properties
Linker TypeKey PropertiesImpact on Ternary ComplexEffect on Physicochemical Properties
PEG-based (e.g., PEG4)Hydrophilic, flexible, potential for H-bonding precisepeg.comresearchgate.netCan enhance stability through direct interactions with proteins (e.g., MZ1) acs.orgnih.govImproves aqueous solubility precisepeg.com
Alkyl-basedHydrophobic, flexible researchgate.netPrimarily acts as a spacer; less potential for specific H-bond interactions nih.govMay improve cell permeability but can decrease solubility researchgate.net
Rigid (e.g., piperazine (B1678402), alkynes)Conformationally constrained researchgate.netCan pre-organize the PROTAC for optimal binding, potentially increasing stability Can improve metabolic stability researchgate.net

Effects on Ternary Complex Conformational Space and Dynamics

The flexibility of the linker is a critical parameter that influences the conformational dynamics of the PROTAC and the resulting ternary complex. researchgate.netnih.gov A flexible linker, such as a PEG or alkyl chain, allows the two ligands to adopt a wide range of orientations, which can be advantageous for sampling the conformational space to find a productive binding mode. elifesciences.org This plasticity can help overcome potential steric clashes and facilitate the initial formation of the ternary complex. researchgate.net

However, excessive flexibility can also be detrimental. Molecular dynamics simulations have shown that highly flexible linkers can lead to a more dynamic and less stable ternary complex, which could be less efficient at promoting ubiquitination. researchgate.netnih.gov The inherent flexibility of the PEG4 linker in this compound allows for multiple spatial orientations, which is crucial for the initial engagement of both proteins. researchgate.net Yet, the stability of the final complex is also dependent on the favorable protein-protein interactions that the linker helps to establish. nih.govacs.org Computational studies are increasingly used to understand how linker flexibility impacts the conformational ensemble of the ternary complex and to guide the design of linkers with optimal rigidity to balance the need for initial binding with the requirement for a stable, productive final state. nih.govacs.org

The Significance of the C3-O Moiety within the Linker Architecture of this compound

The C3-O linkage, a propyl ether, is a synthetically accessible and stable functional group commonly employed in medicinal chemistry. Its incorporation into a larger molecule like this compound is feasible through established synthetic organic chemistry principles.

One of the most robust and widely used methods for forming such an ether linkage is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the deprotonation of a hydroxyl group on either the phthalimidinoglutarimide precursor or the PEG4-C3 precursor to form an alkoxide, which then reacts with a suitable alkyl halide partner.

For instance, a plausible synthetic route could involve the reaction of a phthalimidinoglutarimide derivative bearing a phenolic hydroxyl group with 3-bromo-1-propanol, followed by subsequent elaboration to introduce the PEG4 chain and the terminal hydroxyl group. The reaction conditions for Williamson ether synthesis are generally mild and tolerant of various functional groups, making it a versatile strategy in the multi-step synthesis of complex molecules like PROTACs.

The chemical stability of the ether bond is another significant advantage. It is generally resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the PROTAC molecule in the cellular environment. This robustness is critical for the molecule to reach its target and successfully induce the formation of the ternary complex.

Table 1: Key Chemical Moieties and Linkages

Component Chemical Name Role in the Molecule
Phthalimidinoglutarimide 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivative E3 Ligase (Cereblon) Ligand
C3-O Propoxy Linker component, providing spatial separation and influencing flexibility
PEG4 Tetraethylene glycol Linker component, enhancing solubility and providing flexibility
-OH Hydroxyl Terminal functional group for further conjugation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. researchgate.netnih.gov The linker's length, flexibility, and chemical composition are paramount in achieving an optimal orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer. The C3-O moiety in this compound makes specific contributions to these parameters.

The three-carbon alkyl chain of the C3-O group introduces a degree of conformational flexibility. The single bonds within the propyl chain can rotate freely, allowing the linker to adopt a range of conformations. This flexibility is crucial as it enables the PROTAC to "search" for and adopt the most energetically favorable conformation for binding to both the target protein and the E3 ligase simultaneously. researchgate.net Molecular dynamics simulations of PROTACs have shown that flexible linkers, such as those containing alkyl and PEG chains, can explore a wide conformational space, which is beneficial for the formation of a stable ternary complex.

The presence of the ether oxygen atom can also participate in hydrogen bonding interactions with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex. nih.gov The precise nature and impact of these interactions are often elucidated through structural biology techniques like X-ray crystallography or cryo-electron microscopy, or predicted using computational modeling. biorxiv.org

Table 2: Compound Names Mentioned

Compound Name

Mechanistic Investigations of Protacs Incorporating Phthalimidinoglutarimide C3 O Peg4 Oh

Principles of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs is a catalytic process that involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome. nih.govresearchgate.net

The foundational principle of PROTAC action is the "induced proximity" model. portlandpress.combiorxiv.org The PROTAC molecule acts as a bridge, simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase. nih.govfrontiersin.org This event brings the target and the ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase). nih.govfaseb.org The formation of this complex is a critical determinant of a PROTAC's efficacy. nih.gov

The stability and conformation of the ternary complex are influenced by cooperative interactions between the POI and the E3 ligase, which are newly introduced by the PROTAC. cytivalifesciences.comacs.org These novel protein-protein interactions can lead to positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, resulting in a more stable ternary complex. acs.orgnih.gov Conversely, unfavorable interactions can lead to negative cooperativity. nih.gov A "productive" ternary complex is one that orients the target protein in such a way that its surface lysine (B10760008) residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. nih.govnih.gov The ability of a PROTAC to promote a stable and productive ternary complex is strongly correlated with its degradation efficiency. researchgate.net

Once a productive ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to one or more lysine residues on the surface of the target protein. nih.govresearchgate.net The sequential addition of multiple ubiquitin units results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. nih.govfrontiersin.org

The polyubiquitinated target protein is then recognized and shuttled to the 26S proteasome, a large protein complex that functions as the cell's primary machinery for degrading unneeded or damaged proteins. slas.orgresearchgate.net The proteasome unfolds and degrades the target protein into small peptides. nih.gov Importantly, the PROTAC molecule and the E3 ligase are not degraded in this process and are released after ubiquitination, allowing them to act catalytically to induce the degradation of multiple copies of the target protein. nih.gov

Biochemical and Biophysical Characterization of Phthalimidinoglutarimide-Containing PROTACs

To understand and optimize the performance of PROTACs containing the Phthalimidinoglutarimide moiety, a suite of biochemical and biophysical techniques is employed. These methods are crucial for confirming the mechanism of action and for elucidating the specific interactions that drive degradation.

Biophysical assays are essential for quantifying the binding events that lead to ternary complex formation. researchgate.netnih.gov Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed information on the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS). jove.comtandfonline.com ITC can be used to measure the binary affinities of the PROTAC for both the POI and the CRBN E3 ligase, as well as the affinity of the third component to the pre-formed binary complex, which is crucial for determining cooperativity. nih.govtandfonline.com

Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. cytivalifesciences.comnih.gov In a typical PROTAC experiment, the E3 ligase (e.g., CRBN complex) is immobilized on the chip, and the binding of the PROTAC alone (binary interaction) or the PROTAC in the presence of the POI (ternary complex formation) is measured. nih.gov This method provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated. tandfonline.com The dissociation rate of the ternary complex is a particularly important parameter, as a longer half-life is often correlated with more efficient protein degradation. nih.govnih.gov

The table below presents illustrative biophysical data for a hypothetical PROTAC, "Compound X," which incorporates a Phthalimidinoglutarimide moiety to recruit CRBN for the degradation of a target protein (POI-T).

Table 1: Illustrative Biophysical Data for Compound X
InteractionTechniqueAffinity (KD, nM)Cooperativity (α)Ternary Complex Half-life (t1/2, min)
Compound X + POI-T (Binary)SPR25N/AN/A
Compound X + CRBN (Binary)ITC150N/AN/A
POI-T + (Compound X + CRBN) (Ternary)SPR5535

Note: Data are hypothetical and for illustrative purposes only. Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the POI to the ternary KD of the POI for the PROTAC:CRBN complex. nih.gov

To confirm that the PROTAC-induced ternary complex is functional, in vitro ubiquitination assays are performed. lifesensors.com These assays reconstitute the key components of the ubiquitination cascade in a test tube: the target protein, the CRBN E3 ligase complex, ubiquitin, an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and ATP. bpsbioscience.com The PROTAC is added to this mixture, and the subsequent ubiquitination of the target protein is typically detected by Western blotting, using an antibody specific for ubiquitin or the target protein. An increase in high-molecular-weight species corresponding to the polyubiquitinated target protein in the presence of the PROTAC confirms that the molecule is effectively hijacking the E3 ligase to mark the POI for degradation. lifesensors.combpsbioscience.com

Structure-Activity Relationships (SAR) in PROTAC Design Utilizing Phthalimidinoglutarimide-C3-O-PEG4-OH

The development of an effective PROTAC is a multi-parameter optimization process where the chemical structure is systematically modified to enhance degradation potency and selectivity. The structure-activity relationship (SAR) explores how changes in the three components of the PROTAC—the POI ligand, the E3 ligase ligand, and the linker—affect its biological activity. drugdesign.orgnih.gov For a PROTAC utilizing this compound, SAR studies focus on optimizing the connections and the linker itself.

The nature of the linker is a critical determinant of PROTAC efficacy. nih.gov Its length, composition, and attachment points on the two ligands dictate the geometry of the ternary complex. nih.gov In the case of this compound, the linker consists of a 3-carbon alkyl chain and a tetra-polyethylene glycol (PEG) unit. SAR studies would involve:

Varying Linker Length: Modifying the number of PEG units or the length of the alkyl chain can significantly impact the stability of the ternary complex. A linker that is too short may cause steric clashes between the POI and the E3 ligase, while one that is too long may lead to unproductive binding modes and reduced cooperativity. nih.gov

Modifying Linker Composition: The PEG component imparts hydrophilicity, which can improve the solubility of the PROTAC. Replacing PEG with more rigid or flexible units can alter the conformational freedom of the PROTAC, influencing its ability to adopt the optimal conformation for ternary complex formation.

Altering Attachment Points: The position at which the linker is attached to the Phthalimidinoglutarimide ligand is crucial. Different attachment points can orient the recruited E3 ligase differently relative to the target protein, affecting which lysine residues are presented for ubiquitination. nih.gov

The following table illustrates a conceptual SAR study for a series of PROTACs based on a common POI ligand and the Phthalimidinoglutarimide E3 ligand, but with variations in the linker.

Table 2: Conceptual SAR Data for Phthalimidinoglutarimide-Based PROTACs
CompoundLinker ModificationTernary Complex Affinity (KD, nM)Cellular Degradation (DC50, nM)
PROTAC-1-C3-O-PEG2-OH50250
PROTAC-2 (Reference)-C3-O-PEG4-OH1545
PROTAC-3-C3-O-PEG6-OH40180
PROTAC-4-C5-O-PEG4-OH (Alkyl change)2590

Note: Data are hypothetical and for illustrative purposes only. DC50 is the concentration of the compound required to degrade 50% of the target protein.

These studies demonstrate that even subtle changes to the linker can have profound effects on both the biophysical properties of the ternary complex and the ultimate cellular activity of the PROTAC. nih.govnih.gov A successful SAR campaign aims to identify the optimal combination of ligand affinity, linker properties, and ternary complex cooperativity to achieve potent and selective protein degradation.

Optimizing Linker Parameters (Length, Rigidity, Hydrophilicity) for Enhanced Degradation Efficiency

The linker is not merely a passive spacer but an active modulator of a PROTAC's physicochemical properties and biological function. explorationpub.com Its length, rigidity, and hydrophilicity are critical parameters that must be fine-tuned to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI. nih.govaxispharm.com

Linker Length

The length of the linker is a determinant factor for degradation potency. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker might fail to bring the two proteins into sufficient proximity for an efficient ubiquitin transfer. explorationpub.com

Systematic studies have demonstrated that the optimal linker length is highly dependent on the specific POI and E3 ligase pair. For instance, in the development of PROTACs targeting estrogen receptor alpha (ERα), a version with a 16-atom polyethylene (B3416737) glycol (PEG) linker was found to be significantly more potent at degrading the target than one with a 12-atom linker, despite similar binding affinities. explorationpub.com In other cases, such as with PROTACs for TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no degradation activity, whereas longer linkers conferred robust degradation potential. arxiv.org Generally, linker lengths of 5-15 atoms are most common in effective PROTACs.

The following table illustrates the impact of varying PEG linker length on the degradation of Bromodomain-containing protein 4 (BRD4), highlighting the non-linear relationship between length and efficacy.

PROTAC CompoundE3 Ligase LigandLinker CompositionBRD4 Degradation DC₅₀ (nM)
Compound ACRBN0 PEG units< 500
Compound BCRBN1 PEG unit> 5000
Compound CCRBN2 PEG units> 5000
Compound DCRBN4 PEG units< 500
Compound ECRBN5 PEG units< 500

Data derived from studies on BRD4-targeting PROTACs, showing that both very short (0 PEG) and longer (4-5 PEG) linkers can be effective, while intermediate lengths may be detrimental. nih.gov

Linker Rigidity

The flexibility of the linker is another critical parameter. Flexible linkers, such as the alkyl and PEG chains found in many first-generation PROTACs, allow the molecule to adopt a wide range of conformations. musechem.com This conformational freedom can be advantageous during initial discovery phases, increasing the probability of achieving a productive ternary complex. musechem.com

Linker Hydrophilicity

Influence of E3 Ligase Ligand Modifications on Overall PROTAC Performance

The Phthalimidinoglutarimide moiety is a derivative of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide (B1683931), which are well-established ligands for the CRBN E3 ligase. frontiersin.orgnih.gov Modifications to this ligand, including the linker attachment point and chemical alterations to its core structure, can profoundly impact PROTAC performance by altering binding affinity, ternary complex stability, and off-target effects. nih.govresearchgate.net

Linker Attachment Point

The position at which the linker is attached to the E3 ligase ligand is a critical design element. For thalidomide-based ligands, the linker is typically connected to the phthalimide (B116566) ring. Studies have shown that the choice of attachment site significantly influences the aqueous stability of the PROTAC and its ability to induce the degradation of so-called "neosubstrates"—proteins that are naturally degraded by the CRBN-IMiD complex, such as IKZF1 and IKZF3. nih.gov

For pomalidomide-based PROTACs, research has suggested that selecting the C5 position of the phthalimide ring for linker attachment can minimize the degradation of these off-target neosubstrates. Furthermore, the chemical nature of the connection at the attachment point can affect stability; certain PROTACs have been shown to suffer from hydrolytic instability, which can be influenced by the linker's connection to the CRBN ligand. nih.gov

The following table summarizes findings on how the linker attachment site on pomalidomide affects the degradation of a target protein (e.g., H-PGDS) and a known neosubstrate (IKZF1).

PROTACLinker Attachment PositionTarget Degradation (H-PGDS)Neosubstrate Degradation (IKZF1)
PROTAC-1C5-positionPotentReduced
PROTAC-2C4-positionPotentSignificant

Data derived from structure-activity relationship studies, indicating that C5-conjugation on pomalidomide can yield potent PROTACs with a more favorable selectivity profile. researchgate.netnih.gov

Modifications to the Ligand Core

Chemical modifications to the phthalimidinoglutarimide scaffold itself can also modulate PROTAC activity. For instance, N-alkylation of the glutarimide (B196013) ring abrogates binding to CRBN, a technique often used to create inactive "negative control" PROTACs for mechanistic studies. frontiersin.org

Computational Approaches and Rational Design in Protac Development Featuring Phthalimidinoglutarimide C3 O Peg4 Oh

In Silico Design Methodologies for Targeted Protein Degraders

The design of potent and selective PROTACs is a multifaceted challenge that computational methods are well-suited to address. researchgate.net In silico techniques offer the ability to explore vast chemical spaces and predict the behavior of novel PROTAC designs, thereby reducing the reliance on costly and time-consuming empirical screening. researchgate.net

Molecular Docking and Exhaustive Conformational Sampling for Ternary Complex Prediction

Predicting the three-dimensional structure of the PROTAC-mediated ternary complex is paramount for understanding its stability and downstream degradation efficacy. nih.govresearchgate.net Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is a cornerstone of this process. biorxiv.orgscienceopen.com However, the flexibility of the PROTAC linker and the extensive protein-protein interface in the ternary complex present significant challenges for standard docking protocols. biorxiv.org

To address this, advanced methodologies often combine protein-protein docking with exhaustive conformational sampling of the PROTAC linker. biorxiv.org This dual approach explores the vast conformational landscape of both the protein-protein interaction and the linker to identify energetically favorable ternary complex arrangements. researchgate.net For instance, a common workflow involves generating an ensemble of possible protein-protein orientations and then attempting to bridge the two proteins with a library of pre-generated linker conformations. nih.gov The resulting models are then scored based on energetic and geometric criteria to identify the most plausible ternary complex structures.

Several computational tools and protocols have been developed to facilitate this process. For example, Rosetta-based protocols have been successfully employed to predict near-native ternary complex structures. nih.gov These methods often alternate between sampling the protein-protein interaction space and the conformational space of the PROTAC molecule. nih.gov Another approach involves using molecular dynamics (MD) simulations to refine docked poses and to assess the dynamic stability of the predicted ternary complexes. nih.gov

The accuracy of these predictions is critical for rational PROTAC design. A well-predicted ternary complex model can reveal key interactions at the protein-protein interface and between the PROTAC and the proteins, guiding the optimization of the linker length, composition, and attachment points to enhance complex stability and, consequently, degradation efficiency. nih.gov

Application of Graph-Based Deep Generative Models for De Novo PROTAC Design

While molecular docking and conformational sampling are powerful tools for evaluating pre-defined PROTAC candidates, deep learning approaches are emerging as a transformative strategy for the de novo design of novel PROTACs. openreview.netarxiv.orgneurips.cc Graph-based deep generative models, in particular, have shown promise in generating entirely new molecular structures with desired properties. openreview.netarxiv.orgneurips.cc

These models represent molecules as graphs, where atoms are nodes and bonds are edges. By learning from large datasets of known molecules, these models can generate novel, valid chemical structures. openreview.netarxiv.org In the context of PROTAC design, these models can be trained on existing PROTAC databases to learn the underlying chemical patterns and design principles. openreview.netarxiv.orgresearchgate.net

A key advantage of generative models is their ability to be guided towards specific objectives through reinforcement learning. openreview.netarxiv.orgneurips.ccresearchgate.net For instance, a generative model can be rewarded for creating PROTACs that are predicted to have high degradation activity, good cell permeability, or other desirable pharmacokinetic properties. openreview.netarxiv.orgneurips.cc This allows for the automated design of novel PROTACs that are optimized for a particular target and E3 ligase.

Recent studies have demonstrated the feasibility of using graph-based generative models to design novel PROTAC-like structures from scratch. openreview.netarxiv.org These models can be fine-tuned to generate molecules with a high likelihood of predicted degradation activity against a specific protein of interest. openreview.netarxiv.orgneurips.cc While still a developing field, the application of deep generative models holds immense potential to accelerate the discovery of novel and effective protein degraders. cbirt.net

Predicting and Optimizing PROTAC Activity using Computational Models

Beyond predicting the structure of the ternary complex, computational models are increasingly being used to predict the biological activity of PROTACs and to guide their optimization. researchgate.netarxiv.orgresearchgate.net

Development of Surrogate Models for Protein Degradation Activity

A significant challenge in PROTAC development is the lack of a direct correlation between ternary complex stability and degradation efficiency. researchgate.net To address this, researchers are developing "surrogate models" that can predict the degradation activity of a PROTAC based on its molecular features. openreview.netarxiv.orgarxiv.org These models are typically built using machine learning algorithms trained on large datasets of experimentally measured PROTAC activities (e.g., DC50 and Dmax values). researchgate.netarxiv.org

The input features for these models can include a wide range of molecular descriptors, such as physicochemical properties, 2D and 3D structural information, and molecular fingerprints. researchgate.netarxiv.org By learning the complex relationships between these features and degradation activity, these models can provide valuable predictions for novel PROTAC candidates. arxiv.orgresearchgate.net For example, boosted tree-based models have been shown to achieve good predictive performance for protein degradation activity. openreview.netarxiv.org

These surrogate models can be integrated into the PROTAC design workflow to rapidly screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. arxiv.org This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net

Computational Exploration of Linker Space and Exit Vectors for Improved Degraders

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex. nih.govnih.gov The "linkerology" of a PROTAC, including its length, composition, and attachment points (exit vectors), is a key area for optimization. researchgate.net Computational methods are being extensively used to explore the vast chemical space of possible linkers. researchgate.netfoxchase.org

By systematically varying the linker length and composition in silico, researchers can assess the impact on the predicted ternary complex geometry and stability. nih.gov For example, incorporating rigid elements like aromatic rings or cycloalkanes into the linker can reduce conformational flexibility and potentially pre-organize the PROTAC for binding. nih.govprecisepeg.com Conversely, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can provide the necessary plasticity to accommodate different protein-protein orientations. nih.govprecisepeg.com

The choice of exit vector, the point at which the linker is attached to the warhead and E3 ligase ligand, is also crucial. nih.gov Computational modeling can be used to evaluate different attachment points and identify those that are most likely to lead to a stable and productive ternary complex. arxiv.org By exploring the linker space and exit vectors computationally, researchers can rationally design PROTACs with improved degradation activity and other desirable properties.

Rational Design Principles for CRBN-Based PROTACs Incorporating Phthalimidinoglutarimide-C3-O-PEG4-OH

Cereblon (CRBN) is one of the most widely used E3 ligases in PROTAC development. nih.gov The this compound moiety is a common building block for constructing CRBN-based PROTACs. The phthalimidinoglutarimide portion serves as the CRBN-binding ligand, while the PEG4 linker provides a flexible spacer to connect to the target-binding warhead. nih.govnih.gov

The rational design of PROTACs incorporating this moiety involves several key considerations:

Linker Length and Flexibility: The PEG4 component of the linker provides a balance of flexibility and hydrophilicity. nih.govprecisepeg.com The length of the PEG chain is a critical parameter that must be optimized for each specific target protein. nih.govnih.gov In some cases, shorter or longer PEG linkers may be required to achieve optimal ternary complex formation and degradation. nih.gov Computational modeling can be used to predict the optimal linker length by simulating the ternary complex with different linker lengths and assessing their stability. nih.gov

Impact of Linker Composition: While the PEG linker in this compound imparts favorable properties, the introduction of other chemical functionalities can further enhance PROTAC performance. For instance, incorporating more rigid elements into the linker can improve metabolic stability and cellular permeability. nih.govnih.gov The oxygen atoms in the PEG chain can also participate in hydrogen bonding interactions that stabilize the ternary complex. nih.gov

Cooperativity in Ternary Complex Formation: A key goal in PROTAC design is to achieve positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. nih.gov This leads to the formation of a more stable ternary complex. nih.gov Computational methods can be used to predict the cooperativity of a PROTAC by calculating the binding free energies of the binary and ternary complexes. nih.gov The design of the linker plays a crucial role in determining the cooperativity of the system.

Structural Insights from Ternary Complex Models: The development of CRBN-based PROTACs has been greatly aided by the availability of crystal structures of ternary complexes. oup.com These structures provide detailed insights into the molecular interactions that govern complex formation and stability. oup.com Computational models of ternary complexes incorporating this compound can be validated against these experimental structures, improving the accuracy of future predictions. nih.gov

The table below summarizes key computational approaches and their applications in the rational design of PROTACs.

Computational Approach Application in PROTAC Design Key Considerations
Molecular Docking Prediction of ternary complex geometry.Linker flexibility, protein-protein interface sampling.
Conformational Sampling Exploration of linker conformations.Computational cost, accuracy of force fields.
Molecular Dynamics Assessment of ternary complex stability and dynamics.Simulation time, analysis of trajectories.
Generative Models De novo design of novel PROTAC structures.Training data quality, validation of generated molecules.
Surrogate Models Prediction of protein degradation activity (DC50, Dmax).Feature selection, model validation.

Strategies for Minimizing Undesired Off-Target Degradation

A significant challenge in the development of PROTACs, especially those based on immunomodulatory imide drug (IMiD) scaffolds like pomalidomide (B1683931), is the potential for off-target protein degradation. nih.govnih.gov The phthalimide-based moiety itself can act as a molecular glue, inducing the degradation of endogenous neosubstrates, most notably zinc-finger (ZF) transcription factors such as IKZF1 and IKZF3. nih.govscispace.com This activity is independent of the PROTAC's intended target and can lead to undesired biological consequences. nih.gov Therefore, computational and rational design strategies are essential to mitigate these off-target effects.

Computational Modeling for Selectivity: Computational methods are increasingly used to predict the three-dimensional structures of PROTAC-mediated ternary complexes (Target-PROTAC-E3 Ligase). nih.govscienceopen.com Tools like PRosettaC and other molecular docking programs can model these complex assemblies, providing crucial insights into the protein-protein interactions that stabilize the complex. acs.orgbiorxiv.org By simulating the conformational dynamics, researchers can identify and rationally design against geometries that might favor the recruitment of known off-target proteins. scienceopen.com These models can help predict how subtle modifications to the phthalimide (B116566) ring or the linker attachment point will sterically or electronically disfavor interactions with neosubstrates while maintaining productive binding within the desired ternary complex. acs.org

Rational Design of the E3 Ligase Ligand: Systematic structure-activity relationship (SAR) studies have yielded key principles for designing pomalidomide-based PROTACs with higher selectivity. A primary strategy involves modifying the phthalimide ring of the Cereblon (CRBN) ligand. nih.govnih.gov Research has shown that the point of linker attachment is a critical determinant of off-target activity. biorxiv.org

Key findings include:

Linker Attachment Point: Attaching the linker to the C5 position of the phthalimide ring has been shown to significantly reduce the degradation of off-target ZF proteins compared to attachment at the C4 position. nih.govbiorxiv.org

Steric Hindrance: Introducing modifications of an appropriate size at the C5 position can sterically block the binding of ZF neosubstrates to the CRBN-PROTAC complex without compromising the recruitment of the intended target protein. nih.govnih.gov

Hydrogen Bonding: Eliminating hydrogen bond donors on the phthalimide ring is another design rule proposed to minimize off-target activity.

In a systematic study, a library of pomalidomide analogues was created to profile their propensity for ZF protein degradation. nih.gov The findings from such research allow for the development of clear design principles to enhance selectivity.

Modification Site on Phthalimide RingGeneral Observation on Off-Target DegradationRationaleReference
C4 Position Linker AttachmentHigher propensity for off-target zinc-finger (ZF) protein degradation.This exit vector allows the CRBN-PROTAC surface to remain competent for binding endogenous neosubstrates. biorxiv.org
C5 Position Linker AttachmentReduced off-target ZF protein degradation.The linker and subsequent target protein create steric hindrance that disrupts the binding interface for many ZF proteins. nih.govnih.gov
C6 Position Modification (e.g., Fluorine)Further reduction in ZF degradation.Substitutions at this position can fine-tune the electronic and steric properties to disfavor neosubstrate binding.

Rational Approaches for Enhancing On-Target Potency and Selectivity

Beyond minimizing off-target effects, the primary goal of PROTAC design is to maximize the potent and selective degradation of the desired target protein. The structure of the linker connecting the target binder to the E3 ligase ligand is a critical determinant of PROTAC efficiency. explorationpub.comresearchgate.net The this compound component provides a flexible, hydrophilic polyethylene glycol (PEG)-based linker, which has specific properties that can be rationally tuned to enhance performance.

Computational Design of Ternary Complexes: The formation of a stable and conformationally competent ternary complex is essential for efficient ubiquitination and subsequent degradation. biorxiv.org Computational modeling is invaluable for predicting the stability and geometry of this complex. nih.gov By simulating the interactions between the target protein and the E3 ligase, these models can help rationalize the SAR of a known PROTAC series and guide the design of new linkers to achieve optimal protein-protein contacts. acs.orgbiorxiv.org The goal is to design a PROTAC that not only bridges the two proteins but also induces positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions. nih.gov

Rational Linker Design and Optimization: The linker is far more than a simple spacer; it actively influences a PROTAC's physicochemical properties and biological activity. axispharm.comprecisepeg.com

Linker Length: The length of the linker is crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the target and E3 ligase, while an overly long linker may not effectively bring the proteins into productive proximity for ubiquitin transfer. explorationpub.comresearchgate.net The optimal length, which is often determined empirically or with computational guidance, is highly dependent on the specific target and E3 ligase pair. nih.gov

Linker Composition and Properties: The PEG motif in this compound imparts hydrophilicity. This is a highly desirable feature for PROTACs, which are often large, complex molecules with poor solubility. precisepeg.combiochempeg.com Enhanced water solubility can improve a PROTAC's pharmacokinetic profile and cell permeability. nih.govresearchgate.net Compared to more hydrophobic alkyl linkers, PEG linkers can lead to improved bioavailability. researchgate.net

Linker Flexibility: Flexible linkers, such as the PEG4 chain, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. researchgate.net However, in some cases, more rigid linkers containing cyclic elements (e.g., piperazine (B1678402) or triazole) can pre-organize the PROTAC into a bioactive conformation, which can enhance both potency and selectivity. nih.govprecisepeg.com

The optimization of these linker properties is a key aspect of rational PROTAC design, enabling the fine-tuning of degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ).

Linker CharacteristicImpact on PROTAC Potency & SelectivityExample from ResearchReference
LengthDirectly influences ternary complex formation and stability. Optimal length is target-dependent.For an ERα degrader, a 16-atom PEG linker was significantly more potent than a 12-atom PEG linker. explorationpub.com
Composition (PEG vs. Alkyl)Affects solubility, cell permeability, and metabolic stability. PEG linkers enhance hydrophilicity.PEG linkers often improve the aqueous solubility and overall drug-like properties of PROTACs. precisepeg.combiochempeg.comresearchgate.net
Flexibility / RigidityFlexible linkers allow for conformational sampling, while rigid linkers can pre-organize the molecule, potentially increasing selectivity.Incorporating rigid elements like triazoles or piperazine rings into linkers has been shown to increase metabolic stability and potency. nih.gov
Attachment PointsAltering the connection points on the target binder or E3 ligase ligand changes the orientation of the ternary complex, affecting potency.Systematic exploration of linker attachment points is a standard part of PROTAC optimization to find the most productive geometry. researchgate.net

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